(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone
Beschreibung
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and a morpholin-4-ylmethanone group at the 2-position
Eigenschaften
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c12-8-6-13-10-5-9(14-16(10)7-8)11(17)15-1-3-18-4-2-15/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYUJIUSALQNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN3C=C(C=NC3=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common method involves the condensation of aminopyrazoles with various carbonyl compounds such as aldehydes or ketones under acidic or basic conditions . The bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The morpholin-4-ylmethanone group can be introduced via nucleophilic substitution reactions using morpholine and a suitable electrophile .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing cost-effective reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Wissenschaftliche Forschungsanwendungen
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Wirkmechanismus
The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar core structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)-morpholin-4-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the morpholin-4-ylmethanone group differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to unique interactions with molecular targets and distinct applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
